The Dawn of Hydroxylamine: A Technical Retrospective of its Discovery and Early Studies
The Dawn of Hydroxylamine: A Technical Retrospective of its Discovery and Early Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational 19th-century research that led to the discovery and initial characterization of hydroxylamine (B1172632) (NH₂OH), a compound that has become a cornerstone in synthetic organic chemistry and various industrial processes. We will explore the pioneering work of Wilhelm Clemens Lossen, who first synthesized a salt of hydroxylamine, and the subsequent isolation of the pure compound by Cornelis Adriaan Lobry de Bruyn and Léon Maurice Crismer. This document provides a detailed account of the original experimental methodologies, quantitative data from these early studies, and the initial understanding of hydroxylamine's chemical behavior.
The Initial Synthesis: Lossen's Discovery of Hydroxylammonium Chloride (1865)
In 1865, the German chemist Wilhelm Clemens Lossen reported the first preparation of a hydroxylamine salt, specifically hydroxylammonium chloride (NH₃OH]Cl).[1] His method involved the reduction of ethyl nitrate (B79036) in the presence of tin and hydrochloric acid.
Experimental Protocol: Lossen's Synthesis
The following protocol is based on the available descriptions of Lossen's original experiment.[1]
Objective: To synthesize hydroxylammonium chloride by the reduction of ethyl nitrate.
Reactants:
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Ethyl nitrate (C₂H₅NO₃)
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Tin (Sn)
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Hydrochloric acid (HCl)
Procedure:
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A mixture of tin and concentrated hydrochloric acid was prepared in a reaction vessel.
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Ethyl nitrate was gradually added to this acidic solution containing tin.
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The reaction was allowed to proceed, during which the tin acted as a reducing agent.
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The resulting solution contained a mixture of products, from which hydroxylammonium chloride was isolated. The exact method of isolation and purification by Lossen is not detailed in readily available sources, but would have likely involved crystallization techniques.
Proposed Reaction Pathway
The reaction discovered by Lossen can be conceptually understood as a reduction of the nitrate group. While the precise mechanism was not elucidated at the time, a simplified representation of the overall transformation is presented below.
Caption: Lossen's synthesis of hydroxylammonium chloride.
Isolation of Pure Hydroxylamine (1891)
For over two decades after Lossen's initial discovery, hydroxylamine was only known in its salt forms. The isolation of pure, crystalline hydroxylamine was independently achieved in 1891 by the Dutch chemist Cornelis Adriaan Lobry de Bruyn and the French chemist Léon Maurice Crismer.[1]
De Bruyn's Method of Preparation
Lobry de Bruyn's approach involved the careful decomposition of a hydroxylamine salt with a base in a non-aqueous solvent.
Objective: To prepare pure, anhydrous hydroxylamine.
Protocol:
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Hydroxylammonium chloride was dissolved in absolute methanol (B129727).
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A stoichiometric amount of sodium methoxide (B1231860) (NaOCH₃) in methanol was added to the solution. This precipitated sodium chloride. [NH₃OH]Cl + NaOCH₃ → NH₂OH + NaCl(s) + CH₃OH
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The precipitated sodium chloride was removed by filtration.
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The methanolic solution of hydroxylamine was then carefully distilled under reduced pressure to remove the solvent, yielding crystalline hydroxylamine.
Crismer's Method and "Crismer's Salt"
Léon Maurice Crismer developed an alternative method for isolating pure hydroxylamine, which involved the formation of a zinc chloride complex, famously known as "Crismer's salt" (ZnCl₂(NH₂OH)₂).[1]
Objective: To isolate pure hydroxylamine via a coordination complex.
Protocol:
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Formation of Crismer's Salt: A solution of hydroxylammonium chloride was treated with zinc oxide (ZnO) or zinc chloride (ZnCl₂). This resulted in the formation of the crystalline zinc dichloride di(hydroxylamine) complex.
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Isolation of Hydroxylamine: The isolated and dried Crismer's salt was then gently heated. The complex decomposes upon heating to release pure hydroxylamine, which could be collected by distillation.
Caption: Workflows for the isolation of pure hydroxylamine.
Early Characterization and Quantitative Data
The isolation of pure hydroxylamine allowed for the first determination of its physical properties. The following table summarizes the available quantitative data from these pioneering studies.
| Property | Reported Value (circa 1891) | Modern Value (for comparison) |
| Melting Point | ~33 °C | 33.0 °C |
| Boiling Point | 58 °C (at 22 mmHg) | 58 °C (at 22 mmHg, decomposes) |
| Appearance | Colorless, hygroscopic crystals | Colorless, hygroscopic crystals |
| Solubility | Soluble in water and alcohol | Soluble in water and alcohol |
Note: The exact precision and analytical methods of the 19th century differ significantly from modern standards.
Initial Investigations into the Chemical Reactivity of Hydroxylamine
Once isolated, early researchers began to probe the chemical nature of hydroxylamine. Its dual character as both a nucleophile (due to the lone pair on the nitrogen) and a reducing agent was quickly recognized.
Reaction with Aldehydes and Ketones to Form Oximes
One of the most significant early discoveries was the reaction of hydroxylamine with aldehydes and ketones to form oximes. This reaction proved to be a valuable method for the characterization and purification of carbonyl compounds.
Caption: General reaction for the formation of oximes.
The Lossen Rearrangement
Although not a direct study of hydroxylamine itself, the "Lossen rearrangement," discovered by Wilhelm Lossen, is a historically significant reaction of hydroxylamine derivatives (specifically, O-acyl derivatives of hydroxamic acids). This reaction involves the conversion of a hydroxamic acid derivative to an isocyanate, which can then be converted to an amine. This reaction further highlighted the unique chemistry of N-O compounds.
Conclusion
The foundational work of Lossen, de Bruyn, and Crismer in the late 19th century laid the groundwork for our understanding of hydroxylamine. Their meticulous experimental work, from the initial synthesis of its salt to the isolation of the pure compound, opened the door to a new area of chemical research. The early characterization of its properties and reactivity, particularly the formation of oximes, provided chemists with a powerful new tool. These pioneering studies are a testament to the enduring value of fundamental chemical discovery and continue to be relevant to the work of researchers and drug development professionals today.
